
CID 11281380
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 11281380” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific and industrial applications.
Preparation Methods
The preparation of compounds similar to CID 11281380 often involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with a variety of molecules. The most common methods for preparing these complexes include co-precipitation, kneading, and freeze-drying. These methods are used to improve the solubility, stability, and bioavailability of the compounds .
Chemical Reactions Analysis
Compounds like CID 11281380 undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group, often using reagents like halogens or alkylating agents
Scientific Research Applications
CID 11281380 and its related compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of biological processes and as tools for probing the function of biological molecules.
Medicine: Some compounds are used in drug development and as therapeutic agents.
Industry: They are used in the production of various industrial products, including polymers and coatings
Mechanism of Action
The mechanism of action of compounds like CID 11281380 often involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, some compounds may inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Comparison with Similar Compounds
Compounds similar to CID 11281380 can be identified using both 2-dimensional and 3-dimensional similarity searches in databases like PubChem. These searches reveal that similar compounds often share structural features and biological activities. each compound has unique properties that make it suitable for specific applications. For example, the (E) and (Z) forms of 1,2-dichloroethene (CID 638186 and CID 643833) are similar to each other but have different physical and chemical properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers and industrial chemists
Properties
Molecular Formula |
C9H7Cl6Si3 |
|---|---|
Molecular Weight |
412.1 g/mol |
InChI |
InChI=1S/C9H7Cl6Si3/c10-16(11)9-17(12,13)6-8(18(9,14)15)7-4-2-1-3-5-7/h1-6,9H |
InChI Key |
HIDYDXSOJFBWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Si](C([Si]2(Cl)Cl)[Si](Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



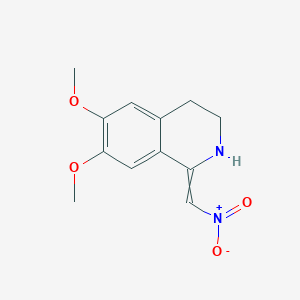
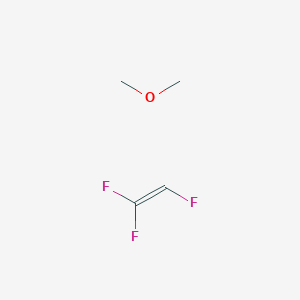
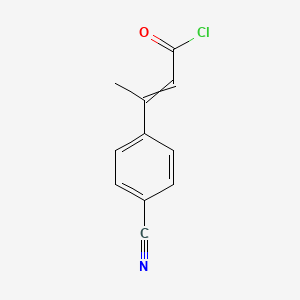


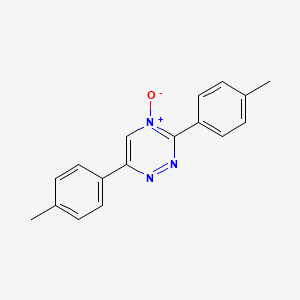
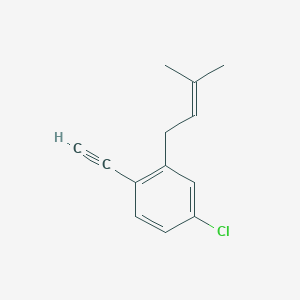
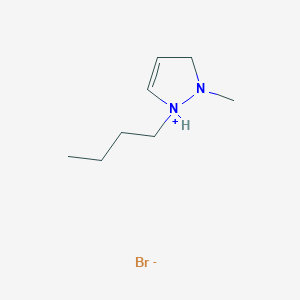

![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)

![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
